5-((6-((Piperidin-3-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
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Overview
Description
5-((6-((Piperidin-3-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a complex organic compound that features a combination of pyrimidine and pyrazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((6-((Piperidin-3-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5-((6-((Piperidin-3-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to introduce new functionalities
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces amines .
Scientific Research Applications
5-((6-((Piperidin-3-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated as a potential therapeutic agent, particularly as a kinase inhibitor for cancer treatment.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-((6-((Piperidin-3-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cellular signaling pathways that are critical for cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-based drugs: Such as imatinib, dasatinib, and nilotinib, which are well-established treatments for leukemia.
Pyrazine derivatives: Used in various therapeutic applications, including antimicrobial and anticancer agents
Uniqueness
What sets 5-((6-((Piperidin-3-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile apart is its unique combination of pyrimidine and pyrazine rings, which provides a distinct structural framework for interacting with biological targets. This structural uniqueness contributes to its potential as a highly selective and potent therapeutic agent .
Properties
Molecular Formula |
C15H18N8 |
---|---|
Molecular Weight |
310.36 g/mol |
IUPAC Name |
5-[[6-(piperidin-3-ylmethylamino)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C15H18N8/c16-5-12-8-20-15(9-18-12)23-14-4-13(21-10-22-14)19-7-11-2-1-3-17-6-11/h4,8-11,17H,1-3,6-7H2,(H2,19,20,21,22,23) |
InChI Key |
STNHKGMIFNSLLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CNC2=CC(=NC=N2)NC3=NC=C(N=C3)C#N |
Origin of Product |
United States |
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